(Kdo)2-(lauroyl)-lipid IVA is a significant component of the lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. It plays a crucial role in bacterial viability and immunogenicity. The compound consists of a lipid A backbone modified with two residues of 2-keto-3-deoxyoctonate (Kdo) and a lauroyl fatty acid chain. This structure is essential for the stability of the bacterial outer membrane and is involved in interactions with host immune systems.
(Kdo)2-(lauroyl)-lipid IVA is primarily synthesized within Escherichia coli and other Gram-negative bacteria. The biosynthetic pathway involves several enzymes that facilitate the sequential addition of acyl chains and sugar residues, ultimately leading to the formation of this complex lipid structure.
This compound is classified as a glycolipid, specifically a type of lipid A, which is a fundamental component of LPS. Lipid A serves as an anchor for the polysaccharide portion of LPS, contributing to its structural integrity and biological function.
The biosynthesis of (Kdo)2-(lauroyl)-lipid IVA occurs via the Raetz pathway, which involves multiple enzymatic steps. Key enzymes include:
These reactions occur on the cytoplasmic side of the inner membrane, with subsequent modifications leading to the final hexa-acylated form of lipid A, including (Kdo)2-(lauroyl)-lipid IVA .
The synthesis can be performed in vitro using cell-free extracts from E. coli, allowing for controlled studies on enzyme activity and substrate specificity. Radiolabeling techniques can also be employed to trace specific modifications during biosynthesis .
The molecular structure of (Kdo)2-(lauroyl)-lipid IVA features:
The chemical formula can be represented as C₁₈H₃₅N₁O₁₁P for lipid IVA, with additional components contributed by Kdo and lauroyl modifications. The molecular weight varies depending on specific substitutions but generally falls within a range suitable for lipid A derivatives .
The formation of (Kdo)2-(lauroyl)-lipid IVA involves several key reactions:
These reactions are critical for generating the structural diversity necessary for effective immune response modulation .
Each enzyme in the pathway has been characterized biochemically, revealing their kinetic parameters and substrate specificities. For instance, LpxC's activity is dependent on zinc ions, highlighting its role as a metalloenzyme .
The mechanism by which (Kdo)2-(lauroyl)-lipid IVA exerts its biological effects involves:
This interaction underscores its role in bacterial virulence and immune evasion strategies .
Research indicates that variations in lipid A structures can significantly influence their immunogenic properties, affecting how effectively they stimulate immune responses .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to characterize these properties .
(Kdo)2-(lauroyl)-lipid IVA has several important applications in scientific research:
The outer membrane (OM) of Gram-negative bacteria serves as a formidable permeability barrier, largely due to the asymmetric distribution of LPS in its outer leaflet. (KDO)₂-(lauroyl)-lipid IVA acts as an obligate precursor in the assembly of hexaacylated Kdo₂-lipid A (endotoxin), the membrane-anchoring domain of LPS [1] [5].
Acyl Donor Preference: LpxL exhibits a ~10-fold higher catalytic efficiency (kcat/KM) for lauroyl-ACP (C12:0-ACP) compared to myristoyl-ACP (C14:0-ACP). Other acyl-ACPs (e.g., palmitoleoyl-ACP) are not utilized [3] [4].
Structural Determinant for Membrane Assembly: The addition of the lauroyl chain transforms the molecular shape and hydrophobic properties of the precursor:
Membrane Fluidity: As a major component during LPS biosynthesis, its accumulation influences local membrane fluidity and curvature, potentially aiding the export of nascent LPS molecules via the Lpt (LPS transport) machinery [5] [8].
Prerequisite for Final Myristoylation: (KDO)₂-(lauroyl)-lipid IVA serves as the obligatory acceptor substrate for the next enzyme in the pathway, myristoyl acyltransferase (LpxM), which adds a secondary myristoyl (C14:0) chain to the β-hydroxymyristoyl chain at the 3' position. This final acylation step produces the mature, hexaacylated, endotoxically active Kdo₂-lipid A [2] [3].
Table 1: Enzymatic Synthesis of (KDO)₂-(Lauroyl)-Lipid IVA
Property | Detail | Significance |
---|---|---|
Enzyme | Lauroyl Acyltransferase (LpxL) | Catalyzes committed step towards hexaacylation |
Gene | lpxL (formerly htrB ) | Essential under standard growth conditions |
Substrate | (KDO)₂-Lipid IVA | Absolute requirement for Kdo domain |
Acyl Donor | Lauroyl-Acyl Carrier Protein (C12:0-ACP) | High specificity (10x > myristoyl-ACP) |
Reaction Product | (KDO)₂-(Lauroyl)-Lipid IVA | Creates LpxM substrate; increases hydrophobicity for membrane integration |
Localization | Cytoplasmic face of Inner Membrane | Coordinates with upstream (cytosolic) and downstream (periplasmic) LPS assembly steps |
The Raetz pathway for lipid A biosynthesis in Escherichia coli involves nine conserved enzymes. (KDO)₂-(lauroyl)-lipid IVA represents a defined intermediate occurring after Kdo transfer and before the final secondary acylation [1] [2] [6].
Glycosylation: Possesses the minimal Kdo domain (α-Kdo-(2→4)-α-Kdo-) required for viability in most Gram-negatives and for recognition by subsequent acyltransferases (LpxL, LpxM) [1] [7].
Functional Transition - Endotoxic Potential: The acylation state critically determines interaction with the mammalian innate immune receptor TLR4/MD-2.
Hexaacylated Kdo₂-lipid A: The final product is a potent agonist of TLR4/MD-2, triggering robust pro-inflammatory cytokine production [1] [6].
Microheterogeneity & Biological Implications: While the canonical pathway depicts sequential addition, studies show extracts can generate species with one or two lauroyl or myristoyl residues under specific conditions, indicating potential flexibility or minor alternative paths contributing to natural LPS microheterogeneity [3]. This heterogeneity might fine-tune OM properties or immune evasion.
Biotechnological Relevance: Engineered E. coli strains (e.g., KPM series) blocked in later steps (∆lpxL, ∆lpxM, ∆kdsD) accumulate lipid IVA or (KDO)₂-lipid IVA. These strains exhibit dramatically reduced endotoxicity due to the absence of secondary acyl chains (lauroyl, myristoyl), enabling the production of recombinant proteins with negligible endotoxin contamination [8]. Accumulation of (KDO)₂-(lauroyl)-lipid IVA itself is not typically the goal in such strains, as LpxL activity would still confer some endotoxic potential.
Table 2: Key Lipid A Biosynthetic Intermediates in E. coli
Intermediate | Chemical Structure | Acyl Chains | Key Modifications | TLR4 Agonism (Human) | Biological Role |
---|---|---|---|---|---|
Lipid IVA | Tetraacyldisaccharide-1,4'-bis-phosphate | 4 (primary) | None | ⚠️ Antagonist | Membrane anchor precursor |
(KDO)₂-Lipid IVA | (KDO)₂-[Tetraacyldisaccharide-1,4'-bis-phosphate] | 4 (primary) | Kdo disaccharide | ⚠️ Antagonist | Essential precursor for late acylation; minimal LPS form |
(KDO)₂-(Lauroyl)-Lipid IVA | (KDO)₂-[Pentaacyldisaccharide-1,4'-bis-phosphate] | 4 (primary) + 1 (secondary C12 @ 2') | Lauroyl addition (LpxL) | ↔️ Weak/Intermediate | Substrate for LpxM; membrane integration intermediate |
Kdo₂-Lipid A (Endotoxin) | (KDO)₂-[Hexaacyldisaccharide-1,4'-bis-phosphate] | 4 (primary) + 2 (secondary C12 @ 2', C14 @ 3') | Lauroyl (LpxL) + Myristoyl (LpxM) addition | ⚠️⚠️⚠️ Strong Agonist | Mature OM anchor; potent endotoxin |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7